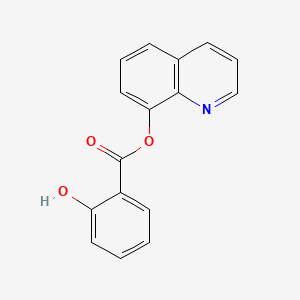
Oxyquinoline salicylate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyquinoline salicylate ester is a chemical compound that combines the properties of oxyquinoline and salicylic acid. . Salicylic acid is a well-known compound used in various pharmaceutical and cosmetic applications for its anti-inflammatory and keratolytic properties. The esterification of these two compounds results in this compound, which inherits beneficial properties from both parent compounds.
Preparation Methods
The preparation of oxyquinoline salicylate ester typically involves the esterification reaction between oxyquinoline and salicylic acid. This reaction can be carried out by heating the two compounds in the presence of a mineral acid catalyst, such as concentrated sulfuric acid . The reaction is reversible and produces water as a byproduct. The general reaction scheme is as follows:
Oxyquinoline+Salicylic AcidH2SO4Oxyquinoline Salicylate Ester+H2O
In industrial production, the reaction conditions are optimized to maximize yield and purity. This may involve the use of excess reactants, controlled temperature, and pressure conditions, and continuous removal of water to drive the reaction to completion.
Chemical Reactions Analysis
Oxyquinoline salicylate ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
-
Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can hydrolyze back into oxyquinoline and salicylic acid . Acidic hydrolysis produces the carboxylic acid and alcohol, while basic hydrolysis (saponification) yields a carboxylate salt and alcohol.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of oxyquinoline, leading to the formation of quinone derivatives.
-
Substitution: : this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Oxyquinoline salicylate ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : The compound is used as a reagent in various organic synthesis reactions due to its ability to form stable complexes with metal ions.
-
Biology: : Oxyquinoline derivatives, including this compound, have been studied for their antimicrobial and antifungal properties . They are used in the development of new antimicrobial agents.
-
Medicine: : The compound’s anti-inflammatory and antiseptic properties make it useful in the formulation of topical medications for skin conditions . It is also investigated for its potential neuroprotective effects in treating neurodegenerative diseases .
-
Industry: : this compound is used as a stabilizer in cosmetic products and as a biocidal component in various industrial applications .
Mechanism of Action
The mechanism of action of oxyquinoline salicylate ester involves its ability to chelate metal ions, which disrupts the function of metalloenzymes in microorganisms, leading to their death . The salicylate component contributes to its anti-inflammatory effects by inhibiting the cyclooxygenase enzyme, reducing the production of pro-inflammatory prostaglandins . The combined effects of these mechanisms make the compound effective in treating infections and inflammation.
Comparison with Similar Compounds
Oxyquinoline salicylate ester can be compared with other similar compounds, such as:
-
8-Hydroxyquinoline: : Shares the antimicrobial properties but lacks the anti-inflammatory effects of the salicylate ester .
-
Methyl Salicylate: : Known for its anti-inflammatory properties but does not possess the metal-chelating ability of oxyquinoline .
-
Quinoline Derivatives: : Various quinoline derivatives have been studied for their neuroprotective and antioxidant properties . This compound combines these properties with additional anti-inflammatory effects.
Properties
CAS No. |
42206-69-9 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
quinolin-8-yl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H11NO3/c18-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H |
InChI Key |
CLIMZDIZFXRPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















